molecular formula C17H14ClN3O4 B4990861 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4990861
M. Wt: 359.8 g/mol
InChI Key: CFZWVBOLJFPBIJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound developed for advanced pharmacological and microbiological research. This 5-oxopyrrolidine derivative is part of a promising class of heterocyclic compounds known for a vast diversity of biological potential . The core 5-oxopyrrolidine scaffold is an attractive framework in medicinal chemistry for developing novel bioactive molecules, particularly against challenging multidrug-resistant pathogens and in oncology research . Preliminary research on structurally similar 5-oxopyrrolidine compounds has demonstrated significant and potent in vitro anticancer activity against human lung carcinoma (A549) cell lines, as well as selective, potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including methicillin-resistant (MRSA) and linezolid-resistant variants . Some analogues also show promising activity against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The mechanism of action for this class of compounds is under investigation but is believed to involve the inhibition of key cellular processes in target pathogens and cancer cells. The presence of both chlorophenyl and nitrophenyl substituents in its structure is designed to enhance its electronic properties and potential for target binding, which is critical for interacting with bacterial proteins or fungal enzymes . This product is intended For Research Use Only. It is strictly for laboratory applications such as industrial research or scientific investigation and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZWVBOLJFPBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, synthesizing methods, and the biological activities it may exhibit.

Chemistry

  • Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various transformations to yield derivatives with enhanced properties.
  • Reactivity Studies : Its reactivity can be exploited to study mechanisms of chemical reactions involving pyrrolidine derivatives.

Biology

  • Antimicrobial Activity : Research has indicated that compounds similar to 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide exhibit antimicrobial properties. Investigations into its efficacy against specific pathogens could lead to novel antibacterial agents.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer properties. The mechanisms by which it interacts with cellular targets are under investigation, focusing on its ability to inhibit tumor growth.

Medicine

  • Pharmaceutical Intermediate : The compound is explored as a precursor in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
  • Drug Design : Its interaction with biological targets can inform drug design processes, particularly in developing inhibitors for specific enzymes or receptors involved in disease pathways.

Industry

  • Material Development : The compound's chemical properties make it suitable for the development of advanced materials with specific functionalities, such as polymers or coatings with desirable mechanical and thermal properties.

Case Study 1: Antioxidant Activity

A study conducted on related pyrrolidine derivatives demonstrated significant antioxidant activity, surpassing that of established antioxidants like ascorbic acid. The structure–activity relationship was analyzed, indicating that modifications to the substituents on the pyrrolidine ring could enhance antioxidant properties significantly .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of pyrrolidine derivatives has shown promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities, particularly in the pyrrolidine-carboxamide core and aromatic substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide C₂₁H₂₂ClN₃O₄S 448.94 4-Chlorophenyl, sulfonamide-ethyl-dihydroisoquinoline Potential MERS-CoV inhibition (IC₅₀: 43.8 µM)
1-(4-Chlorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide (11b) C₁₇H₁₇ClN₂O₂ 316.79 4-Chlorophenyl, 2,5-dimethylpyrrole No explicit activity reported; synthesized via hydrazide condensation
(4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate C₁₃H₉ClN₂O₄ 292.68 4-Nitrophenyl, 4-chlorophenyl carbamate Trace component in plant extracts; potential contaminant
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide C₂₄H₁₉ClN₄O₄ 462.89 4-Chlorophenyl, oxadiazole, furan No activity reported; structurally complex
1-(4-Chlorophenyl)-N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide C₁₉H₁₆Cl₂N₆O₂ 431.30 Bis-4-chlorophenyl, tetrazole No activity reported; high halogen content

Key Observations :

  • Heterocyclic Modifications : Inclusion of oxadiazole () or tetrazole () rings introduces rigidity and may alter pharmacokinetic properties compared to the flexible pyrrolidine core.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm; 5-oxo pyrrolidine carbonyl at δ 170–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring .
  • HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor [M+H]+ ions .
  • FT-IR : Validate carbonyl groups (C=O stretch at 1650–1750 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .

What in vitro models are recommended for preliminary evaluation of its biological activity?

Q. Basic

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ values .
  • Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting dose-dependent apoptosis induction .
  • Receptor binding studies : Radiolabeled competitive binding assays to assess affinity for targets like GPCRs .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Dose-response revalidation : Ensure consistent compound purity and dissolution (e.g., DMSO stock solutions stored at -20°C) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding interactions .
  • Structural analogs : Compare activity with derivatives lacking the 4-nitrophenyl group to isolate pharmacophore contributions .

What computational methods are suitable for predicting its molecular targets?

Q. Advanced

  • Molecular docking : Simulate binding poses with AutoDock Vina against kinases (e.g., PDB 3G7) to prioritize experimental targets .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity to guide structural optimization .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

What reaction mechanisms govern its stability under physiological conditions?

Q. Advanced

  • Hydrolysis : The 5-oxo pyrrolidine ring is susceptible to base-catalyzed ring opening; monitor pH stability (pH 7.4 PBS buffer) via HPLC .
  • Nitro group reduction : In reducing environments (e.g., liver microsomes), the 4-nitrophenyl group may convert to an amine, altering activity. Use cyclic voltammetry to assess redox potential .

How can in vivo pharmacokinetics be optimized for this compound?

Q. Advanced

  • Prodrug design : Mask the carboxamide with ester groups to enhance oral bioavailability .
  • CYP450 profiling : Identify metabolic hotspots (e.g., pyrrolidine oxidation) using human liver microsomes and LC-MS/MS .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C) and track accumulation in target organs via autoradiography .

What strategies mitigate substituent-related toxicity without compromising activity?

Q. Advanced

  • Isosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl to reduce hepatic toxicity while maintaining lipophilicity .
  • Metabolite identification : Use HR-MS/MS to detect reactive intermediates (e.g., quinone imines) and modify substituents to block toxic pathways .

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